3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound’s cyclobutane ring and ethoxy group add to its structural complexity, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the cyclobutane ring, followed by the introduction of the Fmoc group. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or dimethylformamide. The final step involves the addition of the ethoxy group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydride
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the amine group, which can then participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(2-((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid: Similar in structure but with a different side chain.
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid: Contains a tert-butoxy group instead of an ethoxy group.
®-3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)-2-((tert-butoxy)propanoic acid: Features a phenyl group and a tert-butoxy group.
Uniqueness
The uniqueness of 3-ethoxy-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid lies in its combination of the Fmoc protecting group, the cyclobutane ring, and the ethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-4-29-20-13-24(21(26)27,23(20,2)3)25-22(28)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVLQIOXDIYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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